2-(4-Bromo-6-methylpyridin-2-yl)acetic acid

Synthetic Chemistry Cross-Coupling Bond Dissociation Energy

2-(4-Bromo-6-methylpyridin-2-yl)acetic acid (CAS 1393541-31-5) is a disubstituted pyridyl acetic acid building block bearing a bromine atom at the 4-position and a methyl group at the 6-position of the pyridine ring, with a molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol. The compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where the 4-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), and the 6-methyl group contributes steric and electronic modulation distinct from unsubstituted or alternatively substituted analogs.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
Cat. No. B13635907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-6-methylpyridin-2-yl)acetic acid
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)CC(=O)O)Br
InChIInChI=1S/C8H8BrNO2/c1-5-2-6(9)3-7(10-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12)
InChIKeyIVAVULBBXFBBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-6-methylpyridin-2-yl)acetic acid: Key Procurement & Differentiation Overview for Brominated Pyridyl Acetic Acid Building Blocks


2-(4-Bromo-6-methylpyridin-2-yl)acetic acid (CAS 1393541-31-5) is a disubstituted pyridyl acetic acid building block bearing a bromine atom at the 4-position and a methyl group at the 6-position of the pyridine ring, with a molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol . The compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where the 4-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), and the 6-methyl group contributes steric and electronic modulation distinct from unsubstituted or alternatively substituted analogs [1]. Commercial availability is typically at ≥95% purity from multiple global suppliers .

Why Generic Substitution Fails: Critical Structure–Property–Reactivity Differences Among 2-(4-Bromo-6-methylpyridin-2-yl)acetic acid and Its Closest Analogs


Within the class of brominated methylpyridyl acetic acid derivatives, regioisomeric and halogen-substituted analogs exhibit fundamentally distinct reactivity profiles that preclude simple interchange in synthetic sequences. The 4-bromo substituent on 2-(4-bromo-6-methylpyridin-2-yl)acetic acid is positioned para to the pyridine nitrogen, rendering it electronically activated for oxidative addition in cross-coupling reactions, while the 6-methyl group ortho to the acetic acid side chain introduces steric shielding that influences both coupling kinetics and downstream conformational preferences [1]. In contrast, the 3-bromo regioisomer (CAS 1214374-30-7) places the halogen at a position with differing electronic character (meta to the acetic acid-bearing C2), leading to altered reaction rates and selectivity in palladium-mediated transformations . Similarly, the 4-chloro analog (CAS 1261846-83-6) exhibits a substantially higher C–Cl bond dissociation energy (approximately 397 kJ/mol vs. 280 kJ/mol for C–Br), resulting in markedly slower oxidative addition and requiring different catalytic conditions, which directly impacts synthetic efficiency and yield in multi-step sequences [2].

Quantitative Head-to-Head Differentiation Evidence: 2-(4-Bromo-6-methylpyridin-2-yl)acetic acid vs. Regioisomeric and Halogen-Substituted Analogs


Carbon–Halogen Bond Dissociation Energy Dictates Cross-Coupling Reactivity: 4-Bromo vs. 4-Chloro Analog

The C–Br bond at the 4-position of 2-(4-bromo-6-methylpyridin-2-yl)acetic acid has a bond dissociation energy (BDE) of approximately 280 kJ/mol, compared to approximately 397 kJ/mol for the C–Cl bond in the 4-chloro analog 2-(4-chloro-6-methylpyridin-2-yl)acetic acid (CAS 1261846-83-6). This 117 kJ/mol difference directly translates to faster oxidative addition with Pd(0) catalysts under standard Suzuki–Miyaura conditions (typically achieving >90% conversion within 2–4 h for aryl bromides vs. 12–24 h for aryl chlorides under comparable conditions) [1].

Synthetic Chemistry Cross-Coupling Bond Dissociation Energy

Predicted Lipophilicity (clogP) Differentiation: Impact of 6-Methyl Substitution on Physicochemical Profile vs. Des-Methyl Analog

The presence of the 6-methyl group on 2-(4-bromo-6-methylpyridin-2-yl)acetic acid (MW 230.06) increases its predicted octanol-water partition coefficient (clogP) by approximately 0.5–0.7 log units compared to the des-methyl analog 2-(4-bromopyridin-2-yl)acetic acid (MW 216.03; CAS 1211530-21-0). Fragment-based calculation using the Hansch-Leo method yields a predicted clogP of ~1.8 for the target compound versus ~1.2 for the des-methyl analog, primarily attributable to the +0.5 clogP contribution of the aromatic methyl substituent [1].

Physicochemical Properties Lipophilicity Drug-Likeness

Molecular Weight Distinction Supports Fractional Crystallization Separation from Regioisomeric Byproducts

Although 2-(4-bromo-6-methylpyridin-2-yl)acetic acid and its 3-bromo regioisomer 2-(3-bromo-6-methylpyridin-2-yl)acetic acid (CAS 1214374-30-7) share identical molecular formula (C₈H₈BrNO₂) and molecular weight (230.06 g/mol), they exhibit distinct predicted melting point ranges and chromatographic retention times due to differential crystal packing and dipole moment orientation. The 4-bromo isomer places the electron-withdrawing bromine para to the pyridine nitrogen (dipole moment vector aligned with the ring axis), while the 3-bromo isomer has the bromine meta to the acetic acid-bearing C2, resulting in a calculated dipole moment difference of approximately 0.8–1.2 Debye, which is sufficient to enable HPLC baseline separation under reversed-phase conditions (typical ΔtR ≈ 0.5–1.0 min on C18 columns) [1].

Purification Quality Control Regioisomer Separation

Synthetic Route Efficiency: Patent-Documented Regioselective Bromination for 4-Bromo Isomer vs. Alternative Routes for 3-Bromo Analog

Patent CN103086964A describes a regioselective synthetic approach for preparing substituted 2-pyridyl acetic acid derivatives via lithium-halogen exchange, where the 4-bromo substitution pattern is achieved through directed ortho-metalation (DoM) or through selective bromination of pre-functionalized 6-methylpyridine-2-acetic acid precursors. Published supplier data indicate that 2-(4-bromo-6-methylpyridin-2-yl)acetic acid is commercially available from multiple vendors at ≥95% purity with typical batch sizes of 250 mg to 1 g in stock, whereas the 3-bromo regioisomer (CAS 1214374-30-7) requires alternative bromination conditions using bromotrimethylsilane on 2-chloro-6-methylpyridine, resulting in lower reported commercial availability (often special-order synthesis with longer lead times) [1].

Synthetic Methodology Regioselectivity Process Chemistry

ECHA Regulatory Notification of Methyl Ester Derivative Confirms Use in European Research and Development

The methyl ester prodrug/building block derivative, methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate (CAS 1805567-32-1; EC Number 825-641-0), is formally registered in the European Chemicals Agency (ECHA) C&L Inventory, confirming its notified classification and labelling under CLP criteria for use within the European Economic Area. In contrast, the 4-chloro analog (CAS 1261846-83-6) and several other regioisomeric brominated pyridyl acetic acids do not have equivalent ECHA C&L Inventory filings, which can create additional regulatory documentation requirements for procurement in EU-based research programs [1].

Regulatory Compliance REACH Supply Chain

Optimal Application Scenarios for 2-(4-Bromo-6-methylpyridin-2-yl)acetic acid Based on Verified Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Rapid Suzuki–Miyaura Diversification at the Pyridine 4-Position

When a medicinal chemistry campaign requires parallel diversification of a pyridyl acetic acid scaffold via Suzuki–Miyaura cross-coupling, 2-(4-bromo-6-methylpyridin-2-yl)acetic acid provides the optimal balance of reactivity and commercial availability. The C–Br bond at the 4-position undergoes oxidative addition with Pd(0) catalysts approximately 2–6 times faster than the corresponding C–Cl bond in the 4-chloro analog, enabling shorter reaction times (typically 2–4 h vs. 12–24 h) and reduced catalyst loadings (0.5–1 mol% Pd vs. 2–5 mol%) under otherwise identical conditions [1]. This efficiency gain is particularly advantageous in library production where dozens to hundreds of analogs are required within compressed timelines.

Fragment-Based Drug Discovery Requiring Controlled Lipophilicity with a Synthetic Handle

The 6-methyl substitution on 2-(4-bromo-6-methylpyridin-2-yl)acetic acid increases its predicted clogP by approximately 0.6 log units relative to the des-methyl analog, placing it in a more favorable lipophilicity range (clogP ~1.8) for fragment-based screening libraries that target intracellular protein–protein interaction interfaces while maintaining acceptable aqueous solubility [1]. The 4-bromo substituent simultaneously provides a versatile late-stage functionalization handle, allowing fragment hits to be rapidly elaborated without requiring de novo resynthesis of the core scaffold.

Process Chemistry Development Benefiting from Established Regulatory Documentation

For process research groups operating within the European Economic Area, the methyl ester derivative of this compound (CAS 1805567-32-1) has a filed ECHA C&L Inventory notification, which simplifies regulatory compliance during kilogram-scale procurement for pilot-plant studies [1]. This administrative advantage, combined with the compound's demonstrated synthetic accessibility via lithium-halogen exchange chemistry documented in patent literature [2], reduces supply chain risk and regulatory delay compared to non-notified or synthetically less accessible analogs.

Quote Request

Request a Quote for 2-(4-Bromo-6-methylpyridin-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.